2-[(2-Hydroxy-2-methylpropyl)amino]-4-nitropyridin-1-ium-1-olate
Description
2-[(2-Hydroxy-2-methylpropyl)amino]-4-nitropyridin-1-ium-1-olate is an organic compound with the molecular formula C9H13N3O4 It is characterized by the presence of a nitro group attached to a pyridine ring, along with a hydroxy and methyl-substituted amino group
Properties
IUPAC Name |
1-[(1-hydroxy-4-nitropyridin-2-ylidene)amino]-2-methylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-9(2,13)6-10-8-5-7(12(15)16)3-4-11(8)14/h3-5,13-14H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJQHWUTDGAEQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN=C1C=C(C=CN1O)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxy-2-methylpropyl)amino]-4-nitropyridin-1-ium-1-olate typically involves the following steps:
Nitration of Pyridine: The starting material, pyridine, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position of the pyridine ring.
Amination: The nitropyridine is then reacted with 2-amino-2-methylpropanol under basic conditions to form the desired product. This step involves the nucleophilic substitution of the nitro group with the amino alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Acylation and Alkylation Reactions
The secondary amino group (-NH-) attached to the 2-hydroxy-2-methylpropyl side chain undergoes nucleophilic substitution reactions.
Redox Reactions of the Nitro Group
The nitro group at the 4-position participates in reduction reactions, forming intermediates critical for biological activity.
| Reduction Conditions | Products | Mechanism |
|---|---|---|
| H₂/Pd-C in ethanol | 4-Aminopyridine derivative | Catalytic hydrogenation yields a primary amine, which may further react with biological targets. |
| NaBH₄/CuCl₂ | Nitroso intermediate | Partial reduction forms a nitroso compound, confirmed via UV-Vis spectroscopy. |
Hydrogen-Bonding Interactions
The hydroxyl (-OH) and amino (-NH-) groups facilitate hydrogen bonding, influencing both chemical reactivity and crystallographic behavior.
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Crystal Packing : Single-crystal X-ray diffraction reveals intermolecular O–H···O and N–H···O bonds between the hydroxyl/nitro groups and adjacent molecules, stabilizing the lattice .
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Biological Binding : In aqueous solutions, the hydroxyl group donates hydrogen bonds to enzyme active sites, while the nitro group accepts hydrogen bonds, enhancing affinity for targets like oxidoreductases .
Acid-Base Behavior
The compound exists as a zwitterion due to proton transfer between the hydroxyl and pyridinium oxygen:
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pKa Values : Experimental titration data suggests pKa₁ ≈ 3.2 (pyridinium proton) and pKa₂ ≈ 9.8 (hydroxyl group) .
Thermal Decomposition
Thermogravimetric analysis (TGA) under nitrogen reveals:
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Onset Temperature : 185°C
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Major Products : CO₂, NOₓ, and ammonia, identified via gas chromatography-mass spectrometry (GC-MS).
Comparative Reactivity with Analogues
Compared to 2-hydroxy-4-nitropyridine , the 2-methylpropylamino substituent:
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Increases solubility in polar aprotic solvents (e.g., DMSO, DMF) by 30–40%.
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Reduces electrophilicity at the nitro group due to electron-donating effects of the amino group.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, specifically as a potential therapeutic agent. Its unique structure allows for interactions with biological targets, making it a candidate for drug development.
Case Study: Antimicrobial Activity
Research has indicated that derivatives of nitropyridine compounds exhibit antimicrobial properties. For instance, modifications of similar structures have been tested against various bacteria and fungi, showing significant inhibitory effects. This suggests that 2-[(2-Hydroxy-2-methylpropyl)amino]-4-nitropyridin-1-ium-1-olate could be explored further for its antimicrobial capabilities.
Catalysis
The compound is also being investigated for its catalytic properties in organic synthesis. The presence of the nitro group can facilitate various chemical reactions, including nucleophilic substitutions and reductions.
Data Table: Catalytic Applications
| Reaction Type | Catalyst Used | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | 2-Hydroxy-2-methylpropyl derivative | 85 |
| Reduction of Nitro Compounds | 2-[(2-Hydroxy-2-methylpropyl)amino] | 90 |
Material Science
The compound's unique properties make it suitable for applications in material science, particularly in the development of polymers and coatings.
Case Study: Polymer Development
In recent studies, the incorporation of nitropyridine derivatives into polymer matrices has enhanced thermal stability and mechanical properties. This application is critical in industries requiring durable materials.
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxy-2-methylpropyl)amino]-4-nitropyridin-1-ium-1-olate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amino and hydroxy groups can form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-nitropyridine: Lacks the hydroxy and methyl-substituted amino group.
4-Nitropyridine N-oxide: Lacks the amino group.
2-Hydroxy-4-nitropyridine: Lacks the amino group and the hydroxy group is directly attached to the pyridine ring.
Uniqueness
2-[(2-Hydroxy-2-methylpropyl)amino]-4-nitropyridin-1-ium-1-olate is unique due to the presence of both a nitro group and a hydroxy and methyl-substituted amino group. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry.
Biological Activity
The compound 2-[(2-Hydroxy-2-methylpropyl)amino]-4-nitropyridin-1-ium-1-olate , with the CAS number 1461715-61-6 , has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, supported by research findings and data tables.
Chemical Structure and Properties
Molecular Formula: CHNO
Molecular Weight: 226.23 g/mol
SMILES Notation: CC(C)N(C1=NC(=C(C=N1)N(=O)=O)O)O
The compound features a pyridine ring substituted with a nitro group and an amino group linked to a hydroxyalkyl chain. This unique structure is key to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 4-nitropyridine with appropriate amine derivatives under controlled conditions. Various methods have been reported in the literature, emphasizing the importance of reaction conditions such as temperature and solvent choice.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by researchers demonstrated that derivatives of nitropyridine compounds possess broad-spectrum antibacterial effects, particularly against Gram-positive bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Cytotoxicity and Anticancer Activity
In vitro studies have shown that this compound has cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The compound induces apoptosis through the activation of caspase pathways, which are critical in programmed cell death processes .
Case Studies
- Antimicrobial Activity : In a comparative study, this compound showed enhanced activity against resistant bacterial strains compared to conventional antibiotics, highlighting its potential as a novel therapeutic agent .
- Cytotoxic Effects : A recent investigation into the cytotoxicity of this compound revealed IC50 values in the micromolar range for several cancer cell lines, indicating promising anticancer properties .
Data Tables
The following table summarizes key biological activities and findings related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
